molecular formula C9H9NS B1585210 2,5-Dimethylbenzothiazole CAS No. 95-26-1

2,5-Dimethylbenzothiazole

Cat. No. B1585210
CAS RN: 95-26-1
M. Wt: 163.24 g/mol
InChI Key: XHANCLXYCNTZMM-UHFFFAOYSA-N
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Description

2,5-Dimethylbenzothiazole is a member of benzothiazoles . It is a white to yellow-brown crystalline solid with a low melting point .


Molecular Structure Analysis

The molecular formula of 2,5-Dimethylbenzothiazole is C9H9NS . The molecular weight is 163.239 .


Chemical Reactions Analysis

Benzothiazoles can be synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides . Other methods include cyclization of thioamide or carbon dioxide (CO2) as raw materials .


Physical And Chemical Properties Analysis

2,5-Dimethylbenzothiazole is a white to yellow-brown crystalline solid . The molecular weight is 163.24 .

Scientific Research Applications

  • Biochemistry and Medicinal Chemistry

    • Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .
    • They are used as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices .
    • They also render an extensive range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .
    • The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .
  • Green Chemistry

    • Recent advances in the synthesis of benzothiazole compounds related to green chemistry involve the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
    • The development of synthetic processes is one of the most significant problems facing researchers .
  • Synthetic and Medicinal Chemistry

    • Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry .
    • Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics .
    • The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
    • The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis .
  • Mass Spectrometry

    • 2,5-Dimethylbenzothiazole is used in mass spectrometry, which is a powerful tool for the analysis of complex mixtures and for the determination of molecular structures .
  • Synthesis and Transformations

    • Benzothiazoles, including 2,5-Dimethylbenzothiazole, are considered as highly reactive building blocks for organic and organoelement synthesis .
    • They are used in the synthesis of pharmacologically active heterocycles .
    • The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles .
  • Industrial Use

    • 2,5-Dimethylbenzothiazole is used in the synthesis of other chemicals .
  • Mass Spectrometry

    • 2,5-Dimethylbenzothiazole is used in mass spectrometry, which is a powerful tool for the analysis of complex mixtures and for the determination of molecular structures .
  • Synthesis and Transformations

    • Benzothiazoles, including 2,5-Dimethylbenzothiazole, are considered as highly reactive building blocks for organic and organoelement synthesis .
    • They are used in the synthesis of pharmacologically active heterocycles .
    • The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles .
  • Industrial Use

    • 2,5-Dimethylbenzothiazole is used in the synthesis of other chemicals .

Safety And Hazards

The safety data sheet for 2,5-Dimethylbenzothiazole indicates that it is harmful if swallowed . It is recommended to wash skin thoroughly after handling and not to eat, drink, or smoke when using this product .

Future Directions

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is one of the most significant problems facing researchers . Future research may focus on green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

properties

IUPAC Name

2,5-dimethyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-6-3-4-9-8(5-6)10-7(2)11-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHANCLXYCNTZMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059121
Record name Benzothiazole, 2,5-dimethyl-
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URL https://comptox.epa.gov/dashboard/DTXSID9059121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylbenzothiazole

CAS RN

95-26-1
Record name 2,5-Dimethylbenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzothiazole, 2,5-dimethyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzothiazole, 2,5-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzothiazole, 2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9059121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethylbenzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.187
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,5-DIMETHYLBENZOTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
FJ Milani, M Nassiri - Journal of Heterocyclic Chemistry, 2017 - Wiley Online Library
The three component condensation reactions involving 2‐methylbenzothiazole or 2,5‐dimethylbenzothiazole, dialkyl acetylenedicarboxylate, and 2,6‐dimethyl phenol or 2,6‐di‐tert‐…
Number of citations: 3 onlinelibrary.wiley.com
ALR Silva, Á Cimas, MDMCR da Silva - The Journal of Chemical …, 2014 - Elsevier
This work reports an experimental and computational thermochemical study for benzothiazole and two of its methyl benzothiazole derivatives, 2-methylbenzothiazole and 2,5-…
Number of citations: 16 www.sciencedirect.com
M Nassiri, FJ Milani… - Journal of Heterocyclic …, 2015 - Wiley Online Library
A novel three‐component reaction involving 2‐methylbenzothiazole or 2,5‐dimethylbenzothiazole, acetylenic esters and 1,3‐dicarbonyl compounds such as (1,3‐dimethylbarbituric …
Number of citations: 12 onlinelibrary.wiley.com
M Nassiri, F Jalili Milani - Journal of Chemical Research, 2021 - journals.sagepub.com
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate 6a–f as a series of novel compounds were synthesized from the reactions of benzothiazole, 2-…
Number of citations: 1 journals.sagepub.com
M Nassiri, FJ Milani… - Journal of Chemical …, 2014 - journals.sagepub.com
The reaction of 2-methylbenzothiazole or 2,5-dimethylbenzothiazole with dimethyl acetylene-dicarboxylate in the presence of heterocyclic compounds containing an NH group such as …
Number of citations: 5 journals.sagepub.com
RLH Castillo - 2004 - search.proquest.com
Cisplatin, cis-diamminedichloroplatinum (II), was the first inorganic compound to show antitumoral properties. Various unrelated Pt (II) and Pt (IV) compounds are active in a wide variety …
Number of citations: 0 search.proquest.com
CK Ryu, KU Choi, JY Shim, HJ You, IH Choi… - Bioorganic & medicinal …, 2003 - Elsevier
6-Arylthio-/6-arylamino-4,7-dioxobenzothiazoles were synthesized and tested for in vitro antifungal activity against Candida species and Aspergillus niger. 6-Arylamino-4,7-…
Number of citations: 69 www.sciencedirect.com
Z Song, M Wang, BD Batts, X Xiao - Organic Geochemistry, 2005 - Elsevier
The geochemical transformations of a number of individual model sulfur compounds were investigated using laboratory hydrous pyrolysis under conditions of constant temperature …
Number of citations: 25 www.sciencedirect.com
XH Zhang, OY Wong, ZQ Gao, CS Lee… - Materials Science and …, 2001 - Elsevier
A benzothiazole derivative (BT) with a high fluorescence quantum yield (φ f =0.92) was synthesized and first used as a dopant in a blue organic electroluminescent device. TPD is N,N′…
Number of citations: 53 www.sciencedirect.com
F Abdellaoui, C Youssef, H Ben Ammar, T Roisnel… - ACS …, 2016 - ACS Publications
We report herein, a very simple catalytic system for the direct arylation of benzoxazole and benzothiazole derivatives at C7 position, namely, phosphine-free PdCl 2 associated with …
Number of citations: 32 pubs.acs.org

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